![molecular formula C11H10N4O B1217063 N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine CAS No. 73341-53-4](/img/structure/B1217063.png)
N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is a heterocyclic amine compound known for its mutagenic and carcinogenic properties. It is a derivative of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole, which is formed during the pyrolysis of glutamic acid . This compound has been studied extensively due to its potential health risks and its presence in cooked foods.
準備方法
The synthesis of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole typically involves the hydroxylation of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .
化学反応の分析
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form its 2-nitroso derivative, which reacts with hemoglobin thiol groups.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine group.
Substitution: The hydroxylamine group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their derivatives.
Biology: Researchers study its mutagenic and carcinogenic effects to understand the mechanisms of DNA damage and repair.
Medicine: The compound is investigated for its potential role in cancer development and its interactions with biological molecules.
Industry: It is used in the development of analytical methods for detecting heterocyclic amines in food and biological samples
作用機序
The mechanism of action of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutations and cellular damage. The compound primarily targets DNA, causing base pair substitutions and frameshift mutations . The pathways involved include the activation by cytochrome P450 enzymes and subsequent interactions with cellular macromolecules .
類似化合物との比較
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is similar to other heterocyclic amines such as:
2-Amino-6-methyldipyrido(1,2-a3’,2’-d)imidazole: The parent compound, which lacks the hydroxylamine group.
2-Aminodipyrido(1,2-a3’,2’-d)imidazole: Another derivative formed during the pyrolysis of glutamic acid.
The uniqueness of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole lies in its hydroxylamine group, which significantly influences its chemical reactivity and biological activity .
特性
CAS番号 |
73341-53-4 |
|---|---|
分子式 |
C11H10N4O |
分子量 |
214.22 g/mol |
IUPAC名 |
N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine |
InChI |
InChI=1S/C11H10N4O/c1-7-3-2-6-15-10(7)12-8-4-5-9(14-16)13-11(8)15/h2-6,16H,1H3,(H,13,14) |
InChIキー |
XGRLYZZMBWLSNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO |
正規SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO |
同義語 |
2-hydroxyamino-6-methyldipyrido(1,2-a-3',2'-d)imidazole N-OH-Glu-P-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


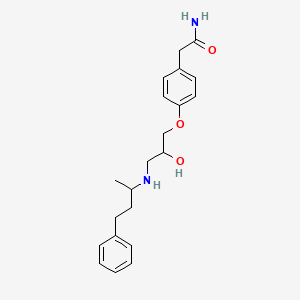
![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

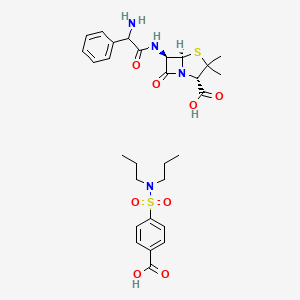

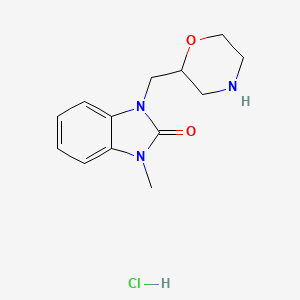
![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)
![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)
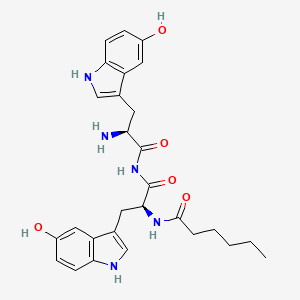
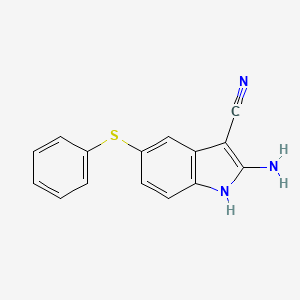
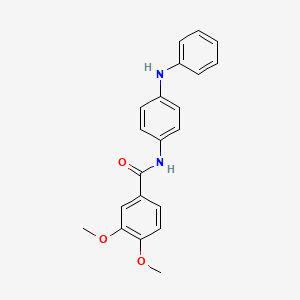
![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)

